4-(3-Chloropropanoyl)-2,6-dimethylmorpholine

Descripción

BenchChem offers high-quality 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-7-5-11(6-8(2)13-7)9(12)3-4-10/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQWWSMRKQHSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588522 | |

| Record name | 3-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-51-3 | |

| Record name | 3-Chloro-1-(2,6-dimethyl-4-morpholinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine

Executive Summary: This technical guide provides a comprehensive overview of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine, a key chemical intermediate. The document delves into its molecular structure, including critical stereochemical aspects, and presents its core physicochemical properties. A detailed, field-proven synthetic protocol is outlined, grounded in the fundamental principles of nucleophilic acyl substitution, with an emphasis on the causal relationships behind experimental choices. Furthermore, this guide establishes a framework for the analytical characterization of the molecule using modern spectroscopic and chromatographic techniques. Safety protocols and handling considerations are also addressed, providing a holistic resource for researchers, chemists, and professionals engaged in pharmaceutical and agrochemical development.

Introduction and Strategic Importance

4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (CAS No. 915920-51-3) is a substituted morpholine derivative of significant interest in synthetic organic chemistry.[1] Its structure combines a chiral dimethylmorpholine scaffold with a reactive chloropropanoyl side chain, making it a versatile building block for the synthesis of more complex target molecules. The strategic importance of this compound lies in its utility as an intermediate. The 2,6-dimethylmorpholine core is a well-established pharmacophore and a key structural motif in various active compounds, including fungicides and pharmaceutical agents.[2][3][4]

A critical aspect of this molecule is the stereochemistry of the 2,6-dimethylmorpholine ring, which can exist as cis and trans isomers. The cis isomer is frequently the stereoisomer of choice for biological applications, necessitating purification and stereochemical control during synthesis.[2][4] This guide will explore the structural features, synthesis, and analysis of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine, providing the technical foundation required for its effective use in research and development.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine is characterized by three primary components:

-

A 2,6-Dimethylmorpholine Heterocycle: This forms the core of the molecule. The nitrogen atom of the morpholine ring is acylated.

-

An Amide Linkage: A robust covalent bond formed between the morpholine nitrogen and the carbonyl carbon of the propanoyl group. This functional group imparts specific chemical properties, including planarity and rotational restriction around the C-N bond.

-

A 3-Chloropropanoyl Chain: This is an alkyl halide chain that serves as a reactive handle for subsequent synthetic transformations, such as nucleophilic substitution reactions.

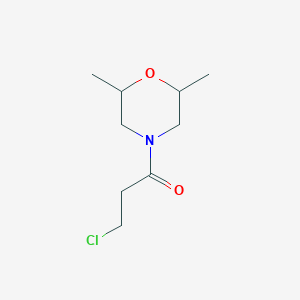

Caption: 2D structure of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine.

Stereoisomerism

The presence of two chiral centers at the C2 and C6 positions of the morpholine ring gives rise to stereoisomers.

-

cis-isomer: Both methyl groups are on the same side of the morpholine ring's average plane.

-

trans-isomer: The methyl groups are on opposite sides of the ring.

Commercially available 4-(3-chloropropanoyl)-2,6-dimethylmorpholine is often supplied as a racemic mixture of its stereoisomers.[5] However, for specific applications in drug development, isolating the pure cis or trans isomer is often a critical step, which begins with the stereoselective synthesis or purification of the 2,6-dimethylmorpholine starting material.[4]

Physicochemical Data

The key physicochemical properties are summarized in the table below, providing essential information for handling and experimental design.

| Property | Value | Reference |

| CAS Number | 915920-51-3 | [1] |

| Molecular Formula | C₉H₁₆ClNO₂ | [1][6] |

| Molecular Weight | 205.69 g/mol | [1] |

| Appearance | Liquid (at room temp.) | [5] |

| InChI Key | YBQWWSMRKQHSIL-UHFFFAOYSA-N | [6] |

| Hazard | Irritant | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine is most efficiently achieved via the acylation of 2,6-dimethylmorpholine. This approach is a classic example of nucleophilic acyl substitution.

Retrosynthetic Analysis & Key Starting Materials

The logical disconnection of the target molecule is at the amide bond, leading to two readily available precursors:

-

cis-2,6-Dimethylmorpholine: This key starting material is typically synthesized via the acid-catalyzed cyclization of diisopropanolamine.[2][7] The synthesis often yields a mixture of cis and trans isomers, which can be separated by fractional distillation or, more effectively, by forming a salt with an organic acid, followed by recrystallization to isolate the desired cis-isomer salt.[4]

-

3-Chloropropanoyl Chloride: This is a commercially available, highly reactive acylating agent. Its electrophilic carbonyl carbon is primed for attack by a nucleophile.

Caption: Retrosynthetic analysis and precursor sourcing workflow.

Synthetic Protocol: Acylation of cis-2,6-Dimethylmorpholine

This protocol describes a robust method for the synthesis of the target compound. The causality for each step is explained to provide a deeper understanding of the process.

Materials:

-

cis-2,6-Dimethylmorpholine (1.0 eq)

-

3-Chloropropanoyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cis-2,6-dimethylmorpholine (1.0 eq) and anhydrous DCM.

-

Causality: Anhydrous (dry) conditions are critical to prevent the hydrolysis of the highly reactive 3-chloropropanoyl chloride, which would form the unreactive 3-chloropropanoic acid and reduce yield. The inert nitrogen atmosphere prevents side reactions with atmospheric moisture.

-

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Causality: Triethylamine acts as a non-nucleophilic base to scavenge the hydrochloric acid (HCl) byproduct generated during the acylation. This prevents the protonation of the starting morpholine, which would render it non-nucleophilic and halt the reaction. Cooling the reaction is essential as acylation is highly exothermic and controlling the temperature prevents side reactions and ensures safety.

-

-

Addition of Acyl Chloride: Add a solution of 3-chloropropanoyl chloride (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

-

Causality: A slight excess of the acyl chloride ensures complete consumption of the more valuable cis-2,6-dimethylmorpholine. Slow, dropwise addition is crucial for managing the exothermicity of the reaction.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Bringing the reaction to room temperature ensures it proceeds to completion. TLC is a self-validating step used to confirm the consumption of the starting material before proceeding to the workup, preventing the unnecessary processing of an incomplete reaction.

-

-

Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Causality: The NaHCO₃ wash neutralizes any remaining HCl and removes unreacted 3-chloropropanoyl chloride (by hydrolysis and salt formation). The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Complete removal of water is necessary before solvent evaporation. MgSO₄ is a common and effective drying agent. Rotary evaporation efficiently removes the volatile DCM solvent to yield the crude product.

-

-

Purification (Optional): If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Causality: Purification removes any non-volatile impurities or side products, yielding the final compound with high purity suitable for subsequent analytical characterization and use.

-

Analytical Characterization

To confirm the identity and purity of the synthesized 4-(3-chloropropanoyl)-2,6-dimethylmorpholine, a combination of spectroscopic and chromatographic methods should be employed. The following are the expected analytical signatures.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the two morpholine methyl groups (doublet, ~1.2 ppm), morpholine ring protons (~2.5-3.8 ppm), and the two methylene groups of the propanoyl chain (triplets, ~2.9 and ~3.8 ppm). The downfield shift of morpholine protons adjacent to the nitrogen confirms acylation. |

| ¹³C NMR | A carbonyl signal (~170 ppm), signals for the morpholine ring carbons (~50-70 ppm), methyl group carbons (~18 ppm), and the two carbons of the propanoyl chain (~38 and ~40 ppm). |

| IR Spectroscopy | A strong, characteristic amide C=O stretching band (~1650 cm⁻¹). C-N stretching (~1250 cm⁻¹), and a C-Cl stretching band (~700-800 cm⁻¹). |

| Mass Spec. (EI) | A molecular ion peak (M⁺) at m/z ≈ 205 and 207 in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom. Key fragments would arise from the loss of Cl, the chloropropyl side chain, and cleavage of the morpholine ring. |

| GC-MS | A single major peak under appropriate conditions, confirming purity and providing a mass spectrum for structural verification. |

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-(3-chloropropanoyl)-2,6-dimethylmorpholine and its precursors require careful handling.

-

Hazards: The final product is classified as an irritant.[1] The precursor, 3-chloropropanoyl chloride, is highly corrosive and reacts violently with water. The 2,6-dimethylmorpholine precursor is flammable, corrosive, and harmful if swallowed or in contact with skin.[8][9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use non-sparking tools when handling flammable precursors.[9] Keep away from heat, sparks, and open flames.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and water.

Applications and Future Outlook

The primary application of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine is as a specialized intermediate in multi-step organic synthesis. The presence of the reactive alkyl chloride functionality allows for further molecular elaboration. For instance, it can be used to couple the dimethylmorpholine moiety to other molecules via nucleophilic substitution, forming ethers, thioethers, or amines.

Future research may focus on:

-

Library Synthesis: Utilizing this intermediate to generate libraries of novel compounds for high-throughput screening in drug discovery and agrochemical research.

-

Development of Novel Fungicides: Building upon the known fungicidal activity of other morpholine derivatives.

-

Asymmetric Synthesis: Developing synthetic routes that yield enantiomerically pure versions of the molecule for use in chiral drug synthesis.

By understanding the fundamental structure, synthesis, and properties outlined in this guide, researchers can effectively and safely leverage 4-(3-chloropropanoyl)-2,6-dimethylmorpholine to advance their scientific objectives.

References

-

Matrix Scientific. 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine.

-

CymitQuimica. 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine.

-

Hit2Lead. 4-(3-chloropropanoyl)-2,6-dimethylmorpholine.

-

GFS Chemicals. SAFETY DATA SHEET - MORPHOLINE, REAGENT (ACS).

-

Fisher Scientific. SAFETY DATA SHEET - 3-Chloropropionyl chloride.

-

Google Patents. US4504363A - Preparation of cis-2,6-dimethylmorpholine.

-

Chem-Impex. cis-2,6-Dimethylmorpholine.

-

PubChem. 2,6-Dimethylmorpholine.

-

Google Patents. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.

-

PubChem. 4-(3-Chloropropyl)morpholine.

-

Google Patents. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.

-

Jubilant Ingrevia. Cis-2,6-Dimethylmorpholine Safety Data Sheet.

Sources

- 1. 915920-51-3 Cas No. | 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine | Matrix Scientific [matrixscientific.com]

- 2. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

- 5. You are being redirected... [hit2lead.com]

- 6. 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine | CymitQuimica [cymitquimica.com]

- 7. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 8. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jubilantingrevia.com [jubilantingrevia.com]

Technical Guide: Synthesis & Material Qualification for 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine

The following technical guide details the selection, preparation, and reaction of starting materials for the synthesis of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine . This document is structured for research and development scientists requiring high-purity intermediates for downstream applications, such as fungicide development or fragment-based drug discovery.[1]

Executive Strategy & Retrosynthetic Logic

The synthesis of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine (Target 1 ) relies on a nucleophilic acyl substitution between a secondary amine and an acid chloride. While conceptually simple, the process is governed by two Critical Process Parameters (CPPs):

-

Stereochemical Integrity: The amine source, 2,6-dimethylmorpholine, exists as cis and trans isomers.[1] The biological activity of downstream derivatives often depends on the specific isomer (typically cis).[1]

-

Beta-Elimination Risk: The acylating agent, 3-chloropropanoyl chloride, possesses a leaving group (

) at the

Retrosynthetic Pathway

The most robust route utilizes 2,6-dimethylmorpholine and 3-chloropropanoyl chloride under controlled Schotten-Baumann or anhydrous conditions.

Figure 1: Retrosynthetic breakdown identifying the two primary starting materials.

Primary Starting Material: 2,6-Dimethylmorpholine[2][3][4][5]

CAS: 141-91-3 | MW: 115.17 g/mol | Boiling Point: 147°C

Stereochemical Considerations (Cis vs. Trans)

Commercially available 2,6-dimethylmorpholine is typically a mixture of isomers.[1][2][3]

-

Cis-isomer: Thermodynamically more stable (diequatorial methyl groups).[1] Often the desired pharmacophore.[1]

-

Trans-isomer: One axial methyl group.[1]

-

Commercial Ratio: Standard industrial grades (e.g., BASF, chemical suppliers) often supply a ratio of approx. 88:12 (cis:trans) .[1]

Strategic Directive: If your application requires a pure stereoisomer, you must source "high-cis" grade (>95%) or perform a fractional distillation.[1] The cis isomer boils slightly lower than the trans isomer, but separation is difficult due to the close boiling points.[1]

Quality Control & Purification

Before use in synthesis, the amine must be free of water.[1] 2,6-Dimethylmorpholine is hygroscopic.[1]

-

Protocol: Dry the amine over KOH pellets or activated 4Å molecular sieves for 24 hours.

-

Assay: Verify purity via GC-FID. Impurities such as 2,5-dimethylmorpholine (regioisomer) may be present in low-grade bulk sources.[1]

Secondary Starting Material: 3-Chloropropanoyl Chloride[6]

CAS: 625-36-5 | MW: 126.97 g/mol | Boiling Point: 143-145°C

Instability & Handling

This reagent is the primary source of failure in this synthesis.[1]

-

Hydrolysis: Reacts violently with moisture to form 3-chloropropionic acid and HCl gas.[1]

-

Thermal Elimination: Upon heating >50°C, it eliminates HCl to form acryloyl chloride.[1]

-

Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8°C. If the liquid has turned yellow or brown, it likely contains significant acryloyl impurities.[1]

In-Situ Preparation (Recommended)

Due to its instability, it is often superior to generate 3-chloropropanoyl chloride in situ or immediately prior to use from 3-chloropropionic acid .

Protocol (Thionyl Chloride Method):

-

Charge 3-chloropropionic acid (1.0 equiv) into a flask equipped with a reflux condenser and gas scrubber.

-

Add Thionyl Chloride (SOCl₂, 1.2 equiv) dropwise at room temperature.

-

Add a catalytic amount of DMF (0.01 equiv) to initiate the Vilsmeier-Haack type mechanism.[1]

-

Heat strictly to 40–50°C for 2 hours. Do not reflux vigorously to avoid elimination.[1]

-

Remove excess SOCl₂ via rotary evaporation (bath < 40°C) or nitrogen sparge.[1]

-

Use the crude acid chloride immediately.[1]

Synthesis Protocol

This protocol utilizes a biphasic Schotten-Baumann approach.[1] This method is preferred over anhydrous conditions because the presence of water buffers the reaction heat, and the inorganic base (NaOH/K₂CO₃) is less likely to trigger the

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2,6-Dimethylmorpholine | 1.0 | Nucleophile |

| 3-Chloropropanoyl Chloride | 1.1 | Electrophile |

| Potassium Carbonate (K₂CO₃) | 1.5 | Acid Scavenger (Base) |

| Dichloromethane (DCM) | Solvent | Organic Phase (Solubilizer) |

| Water | Solvent | Aqueous Phase (Scavenger) |

Step-by-Step Methodology

Step 1: Reactor Setup

-

Equip a 3-neck round bottom flask with an overhead stirrer, temperature probe, and pressure-equalizing addition funnel.[1]

-

Dissolve 2,6-dimethylmorpholine (1.0 equiv) in DCM (10 volumes).

-

Add a solution of K₂CO₃ (1.5 equiv) in water (10 volumes).[1]

-

Cool the biphasic mixture to 0–5°C using an ice/salt bath. Critical: vigorous stirring is required to maximize interfacial surface area.

Step 2: Controlled Addition

-

Dilute 3-chloropropanoyl chloride (1.1 equiv) in a small volume of DCM.

-

Add the acid chloride solution dropwise to the reactor over 30–60 minutes.

-

Control: Maintain internal temperature < 10°C . Exotherms promote the elimination side reaction.[1]

Step 3: Reaction & Quench

-

Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

-

Monitor: Check conversion via TLC (SiO₂, 30% EtOAc/Hexane) or LC-MS.

-

Quench: If acid chloride remains, add a small amount of dimethylaminopropylamine (DMAPA) or simply stir with dilute NaOH for 15 mins (if product is stable to mild hydrolysis). Note: The amide bond is generally stable.

Step 4: Workup & Isolation

-

Wash the organic layer with 1M HCl (to remove unreacted amine).[1]

-

Wash with Saturated NaHCO₃ (to remove 3-chloropropionic acid byproduct).[1]

-

Wash with Brine , then dry over Na₂SO₄ .[1]

-

Concentrate under reduced pressure (Bath < 40°C).

Process Flow Diagram

Figure 2: Experimental workflow for the biphasic synthesis.

Analytical Validation

Successful synthesis must be validated against specific spectral markers.[1]

-

1H NMR (CDCl₃, 400 MHz):

-

HPLC Purity:

References

-

BASF SE. (1983).[1][5] Process for the preparation of cis-2,6-dimethylmorpholine. US Patent 4,504,363.[1] Link

-

Movsisyan, M., et al. (2018).[1][6] Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry – A European Journal, 24(45), 11779-11784.[1] Link

-

National Toxicology Program. (1992).[1] 2,6-Dimethylmorpholine - Physical Properties and Safety. PubChem Compound Summary. Link

-

Concert Pharmaceuticals Inc. (2009).[1][7] 4-(3-Chloropropyl)morpholine synthesis (Analogous Procedure). US Patent App.[1][5] 2009/185999.[1][7][8] Link

Sources

- 1. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

- 3. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 8. JPH11199540A - Production of 3-chloropropionyl chloride - Google Patents [patents.google.com]

The Morpholine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Morpholine Derivatives

Introduction: The Ascendance of a Versatile Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." Morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1][2] Its widespread use is not coincidental but is rooted in a unique combination of advantageous physicochemical and metabolic properties. The morpholine ring imparts favorable characteristics to a molecule, including improved aqueous solubility, metabolic stability, and a pKa value that enhances bioavailability.[3][4][5] This versatility has propelled medicinal chemists to incorporate the morpholine moiety into a vast array of compounds, leading to the discovery of potent agents with diverse therapeutic applications.[6]

This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the multifaceted biological activities of morpholine derivatives. We will explore the key therapeutic areas where these compounds have shown significant promise, delve into the structure-activity relationships (SAR) that govern their efficacy, and provide detailed, field-proven protocols for their experimental evaluation.

The Broad Spectrum of Biological Activity

The structural flexibility of the morpholine ring allows it to interact with a wide range of biological targets, resulting in a broad spectrum of pharmacological activities.[3][7] Its ability to serve as a key pharmacophore or to modulate pharmacokinetic properties makes it a valuable tool in drug design.[6][8]

Anticancer Activity

Morpholine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[9] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that drive tumor growth and survival.

-

Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases, particularly the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.[4][10] By interacting with the active site of these enzymes, morpholine-containing compounds can block downstream signaling, leading to cell cycle arrest and apoptosis.[11][12]

-

VEGFR-2 Inhibition: Certain morpholine-benzimidazole-oxadiazole hybrids have demonstrated potent inhibitory effects against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[13] By blocking tumor vascularization, these agents can effectively starve tumors of essential nutrients and oxygen.

-

Apoptosis Induction: Mechanistic studies have revealed that some morpholine-substituted quinazoline derivatives induce apoptosis, potentially by interacting with Bcl-2 family proteins, which are critical regulators of programmed cell death.[12]

dot digraph "PI3K_mTOR_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Define nodes with specific colors RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; GF [label="Growth Factor", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Morpholine_PI3K [label="Morpholine Derivative\n(Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Morpholine_mTOR [label="Morpholine Derivative\n(Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth,\nProliferation, Survival", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Define edges and relationships GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; Morpholine_PI3K -> PI3K [arrowhead=T, color="#EA4335", style=dashed, label="Inhibits"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label="Recruits & Activates"]; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; Morpholine_mTOR -> mTORC1 [arrowhead=T, color="#EA4335", style=dashed, label="Inhibits"]; mTORC1 -> Proliferation [label="Promotes"]; } digraph "PI3K/mTOR Signaling Pathway Inhibition by Morpholine Derivatives"

Antimicrobial (Antibacterial & Antifungal) Activity

The morpholine scaffold is present in several antimicrobial agents. Researchers have successfully synthesized novel derivatives with significant activity against a range of bacterial and fungal pathogens.[14][15][16]

-

Antibacterial Action: Morpholine-containing compounds have demonstrated inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[15]

-

Antifungal Action: Morpholine is a core component of known agricultural and clinical antifungal agents.[17] Their mechanism often involves the inhibition of enzymes in the ergosterol biosynthesis pathway, such as sterol reductase and sterol isomerase.[17] This disrupts the integrity of the fungal cell membrane, leading to cell death. Sila-analogues, where a carbon atom is replaced by silicon, have shown superior fungicidal potential compared to their parent compounds.[17]

Antiviral Activity

The development of morpholine-based antiviral agents is an active area of research.[6] These compounds can interfere with various stages of the viral life cycle.

-

Enzyme Inhibition: Derivatives have been designed to inhibit critical viral enzymes. For example, novel inhibitors containing morpholine as a P2 ligand have shown potent activity against HIV-1 protease, including drug-resistant variants.[18]

-

Replication Inhibition: Chalcone derivatives incorporating a morpholine-thiadiazole moiety have exhibited good antiviral activity against the Tobacco Mosaic Virus (TMV), potentially by binding to the viral coat protein and interfering with replication.[19]

Central Nervous System (CNS) Activity

The favorable physicochemical properties of the morpholine ring, which can improve blood-brain barrier permeability, make it an attractive scaffold for CNS-active drugs.[4][5] Morpholine derivatives are found in drugs used to treat mood disorders and pain and are being explored for neurodegenerative diseases.[4] The mechanism often involves modulating neurotransmitter receptors or inhibiting key enzymes like monoamine oxidases (MAO-A and MAO-B).[5]

Structure-Activity Relationship (SAR) and Rational Design

Understanding the SAR is crucial for optimizing the potency and selectivity of morpholine derivatives.[1][6] Medicinal chemists leverage these insights to make strategic structural modifications.

-

Substitution Patterns: The position and nature of substituents on the morpholine ring or an attached aromatic system can dramatically influence biological activity. For instance, in a series of morpholinoalkoxychalcones, longer alkyl chains and the presence of hydroxyl, amino, or halogen groups on the aromatic rings enhanced antibacterial and antifungal activity.[20]

-

Molecular Interactions: The morpholine ring itself can engage in crucial interactions with target proteins. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be modulated to optimize interactions or pharmacokinetic properties.[8] The ability of morpholine to orient substituents correctly within a binding pocket is a key aspect of its role as a versatile scaffold.[4]

Experimental Evaluation: Key Protocols

Rigorous and standardized in vitro testing is the foundation for evaluating the biological activity of new chemical entities. The following protocols represent self-validating systems for assessing the anticancer, antimicrobial, and antiviral potential of morpholine derivatives.

dot digraph "Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Define nodes with colors Start [label="Synthesized Morpholine\nDerivative Library", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Primary High-Throughput Screening", fillcolor="#FBBC05", fontcolor="#202124"]; Decision1 [label="Activity\nDetected?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Anticancer [label="Anticancer Assays\n(e.g., MTT, Cell Cycle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antimicrobial [label="Antimicrobial Assays\n(e.g., MIC, MBC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antiviral [label="Antiviral Assays\n(e.g., CPE, Plaque Reduction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DoseResponse [label="Dose-Response & Potency\n(IC50 / EC50 / MIC)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Selectivity [label="Selectivity & Cytotoxicity\n(vs. Normal Cells)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Decision2 [label="Potent & Selective?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Lead [label="Lead Compound\nIdentification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="SAR Studies &\nFurther Optimization", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Inactive [label="Inactive / Discard", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define edges Start -> Screening; Screening -> Decision1; Decision1 -> Inactive [label="No"]; Decision1 -> Anticancer [label="Yes"]; Decision1 -> Antimicrobial [style=dashed]; Decision1 -> Antiviral [style=dashed]; Anticancer -> DoseResponse; Antimicrobial -> DoseResponse; Antiviral -> DoseResponse; DoseResponse -> Selectivity; Selectivity -> Decision2; Decision2 -> Lead [label="Yes"]; Decision2 -> SAR [label="No"]; Lead -> SAR; } digraph "General Workflow for Evaluating Morpholine Derivatives"

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and determining the cytotoxic potential of a compound.[13][21] It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a morpholine derivative against a cancer cell line.

Methodology:

-

Cell Culture:

-

Compound Treatment:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve (Viability % vs. Log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis.[10]

-

Calculate a Selectivity Index (SI) by dividing the IC₅₀ in the non-malignant cells by the IC₅₀ in the cancer cells. A higher SI indicates greater selectivity for cancer cells.[21][22]

-

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][23][24]

Objective: To determine the MIC of a morpholine derivative against specific bacterial or fungal strains.

Methodology:

-

Inoculum Preparation:

-

Culture the test microorganism (e.g., S. aureus, C. albicans) on an appropriate agar plate overnight.

-

Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension to achieve the final target inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Compound Dilution:

-

In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to all wells.

-

Add 50 µL of the test compound at 2x the highest desired concentration to the first well.

-

Perform 2-fold serial dilutions by transferring 50 µL from one well to the next across the plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, a growth indicator like resazurin can be added to aid in visualization.

-

Protocol 3: In Vitro Antiviral Activity (Cytopathic Effect Reduction Assay)

This assay evaluates the ability of a compound to protect host cells from the destructive effects (Cytopathic Effect, or CPE) of a virus.[25][26]

Objective: To determine the 50% effective concentration (EC₅₀) of a morpholine derivative against a specific virus.

Methodology:

-

Cell Seeding:

-

Seed a suitable host cell line (e.g., Vero cells) into a 96-well plate and incubate overnight to form a confluent monolayer.

-

-

Compound and Virus Addition:

-

Prepare serial dilutions of the test compound in a serum-free medium.

-

Prepare a viral stock diluted to a concentration that will cause complete CPE in 3-5 days (e.g., 100 TCID₅₀).

-

Remove the growth medium from the cells. Add the compound dilutions to the wells, followed immediately by the virus inoculum.

-

Include controls: virus control (cells + virus), cell control (cells only), and toxicity control (cells + compound at each concentration, no virus).

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO₂ atmosphere until the virus control wells show 90-100% CPE (typically 3-5 days).

-

-

CPE Assessment and Data Analysis:

-

Examine the plates microscopically and score the level of CPE in each well.

-

Alternatively, cell viability can be quantified using a dye such as neutral red or crystal violet.[26]

-

Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control.

-

Determine the EC₅₀ (the concentration that inhibits CPE by 50%) and the CC₅₀ (the concentration that causes 50% cytotoxicity in the toxicity control wells) by regression analysis.

-

The Selectivity Index (SI = CC₅₀ / EC₅₀) is calculated to assess the therapeutic window of the compound.

-

Quantitative Data Summary

The following tables summarize representative biological activity data for different classes of morpholine derivatives, illustrating their potential across various therapeutic areas.

Table 1: Anticancer Activity of Selected Morpholine Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Morpholine-Benzimidazole-Oxadiazole (5h) | HT-29 (Colon) | 3.103 | [13] |

| Morpholine-Quinazoline (AK-10) | MCF-7 (Breast) | 3.15 | [11][12] |

| Morpholine-Quinazoline (AK-10) | A549 (Lung) | 8.55 | [11] |

| Morpholine-Quinazoline (AK-3) | SHSY-5Y (Neuroblastoma) | 9.54 |[12] |

Table 2: Antimicrobial Activity of Selected Morpholine Derivatives

| Compound Class | Microorganism | MIC (mM / µg/mL) | Reference |

|---|---|---|---|

| Morpholinoalkoxychalcone (B.21) | Enterococcus faecalis | 0.6 mM | [20] |

| Morpholinoalkoxychalcone (B.43) | Aspergillus niger | 2.04 mM | [20] |

| Sila-analogue (24) | Candida albicans | 1-2 µg/mL | [17] |

| Sila-analogue (24) | Cryptococcus neoformans | 0.5-1 µg/mL |[17] |

Conclusion and Future Directions

The morpholine scaffold is unequivocally a privileged structure in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities.[3] Its integration into molecules targeting cancer, microbial infections, viral diseases, and CNS disorders highlights its broad therapeutic relevance. The continued exploration of novel synthetic routes and the application of rational, structure-based design will undoubtedly expand the chemical space of morpholine derivatives.[14][27][28] Future prospects will likely focus on developing derivatives with enhanced target selectivity, improved pharmacokinetic profiles, and novel mechanisms of action to address unmet medical needs and combat the challenges of drug resistance.[2] The systematic experimental evaluation, guided by the robust protocols outlined herein, will remain a critical component in translating these promising molecules from the laboratory to the clinic.

References

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.

-

Tran, T. D., Le, T. H., Nguyen, T. T. H., et al. (2023). Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones. PubMed.

-

Hren, M. O., & Iscen, A. (2017). In vitro methods for testing antiviral drugs. PubMed Central.

-

Bame, J. R., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

-

Al-Ostath, A., et al. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PubMed Central.

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate.

-

Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry.

-

Sahu, S. K., & Jain, A. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.

-

Iacovelli, R., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

-

Tayal, S., Singh, V., & Bhatnagar, S. (2017). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.

-

Panda, S. S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences.

-

Reddy, D. S., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters.

-

Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.

-

Orellana, E. A., & Kasinski, A. L. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PubMed Central.

-

Orellana, E. A., & Kasinski, A. L. (2015). Basic protocol to assess preclinical anticancer activity. ResearchGate.

-

Husain, A., et al. (2015). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Taylor & Francis Online.

-

Khamitova, A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.

-

Panda, S. S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar.

-

Virology Research Services. (n.d.). Antiviral Drug Screening. Virology Research Services.

-

DIFF Biotech. (2024). 7 steps for screening antiviral drugs. DIFF Biotech.

-

Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.

-

Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. Utah State University.

-

Raoof, S. S., et al. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate.

-

Eble, J. N., & Eble, J. (2010). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research.

-

Zhang, Y., et al. (2016). Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. PubMed Central.

-

Tai, C. J., et al. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. JoVE.

-

BenchChem. (2025). Unveiling the Anticancer Potential of Morpholine-Containing Compounds: A Comparative Guide to Structure-Activity Relationships. BenchChem.

-

Tsegaye, C. M., et al. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI.

-

Kochetkov, K. A., & Zhdankina, G. M. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.

-

Orellana, E. A. (2016). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate.

-

Sharma, P., & Limaye, P. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. ResearchGate.

-

Orellana, E. A. (2016). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Digital.CSIC.

-

Al-Rimawi, F. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PubMed Central.

-

Microbiologics. (n.d.). Antibacterial & Antifungal Testing Services. Microbiologics.

-

Song, S., et al. (2024). New chalcone derivatives containing morpholine-thiadiazole: Design, synthesis and evaluation of against tobacco mosaic virus. PubMed.

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2015). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate.

-

Author. (2016). morpholine antimicrobial activity. ResearchGate.

-

Wieczorek, D., et al. (2018). Antifungal Activity of Morpholine and Piperidine Based Surfactants. ResearchGate.

-

Lab Tests Online. (2020). Antibiotic Susceptibility Testing. Lab Tests Online.

-

Alexander, B. D., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.

-

Author. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI.

Sources

- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New chalcone derivatives containing morpholine-thiadiazole: Design, synthesis and evaluation of against tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 26. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

The 2,6-Dimethylmorpholine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine, is a ubiquitous pharmacophore in medicinal chemistry.[1][2][3] Its ability to modulate physicochemical properties such as solubility and brain permeability, coupled with its capacity for crucial molecular interactions, has cemented its role as a privileged scaffold in drug design.[3][4][5] Among its many derivatives, 2,6-dimethylmorpholine stands out for the stereochemical complexity and conformational rigidity it introduces, offering a powerful tool for optimizing drug-target interactions. This guide provides a comprehensive technical overview of 2,6-dimethylmorpholine derivatives, from their synthesis and stereochemical considerations to their diverse applications in medicinal chemistry, supported by detailed protocols and mechanistic insights.

The 2,6-Dimethylmorpholine Moiety: A Structural and Physicochemical Perspective

The introduction of two methyl groups at the 2 and 6 positions of the morpholine ring has profound implications for a molecule's three-dimensional structure and its potential interactions with biological targets. These methyl groups introduce chirality, leading to the existence of cis and trans diastereomers, each of which can exist as a pair of enantiomers. This stereochemical diversity allows for a fine-tuning of a compound's pharmacological profile, as different stereoisomers can exhibit distinct binding affinities and functional activities.

The cis- and trans-isomers of 2,6-dimethylmorpholine adopt chair conformations, with the methyl groups occupying either axial or equatorial positions. The relative stability of these conformers and the overall shape of the molecule are critical determinants of its biological activity. Furthermore, the nitrogen atom of the morpholine ring retains its basic character, allowing for the formation of salt forms to improve solubility and handling, a crucial aspect in pharmaceutical development.[6]

Synthesis and Stereochemical Control

The synthesis of 2,6-dimethylmorpholine derivatives with high stereochemical purity is a key challenge and a critical aspect of their application in medicinal chemistry. The primary route to the 2,6-dimethylmorpholine core involves the cyclization of diisopropanolamine.[7]

Synthesis of cis-2,6-Dimethylmorpholine

A common and efficient method for preparing 2,6-dimethylmorpholine with a high proportion of the cis-isomer involves the cyclization of diisopropanolamine in the presence of sulfuric acid.[7][8] The reaction temperature and the molar ratio of sulfuric acid to diisopropanolamine are critical parameters for maximizing the yield of the desired cis-isomer.[7][8]

Experimental Protocol: Synthesis of cis-2,6-Dimethylmorpholine [7]

Materials:

-

Diisopropanolamine

-

Concentrated Sulfuric Acid (96%)

-

Sodium Hydroxide solution

-

Distilled water

Procedure:

-

Carefully add 266 parts by weight of diisopropanolamine to 450 parts by weight of 96% concentrated sulfuric acid in a stirred apparatus, maintaining the temperature below 80°C with cooling.

-

Heat the mixture to 200°C for 3 hours, during which water is distilled off.

-

After cooling, neutralize the reaction mixture with sodium hydroxide solution.

-

The crude 2,6-dimethylmorpholine is then isolated, for example, by distillation.

-

The resulting product is a mixture of cis- and trans-isomers, with the cis-isomer being predominant under optimized conditions.

Note: This reaction is exothermic and requires careful temperature control. The use of concentrated sulfuric acid necessitates appropriate safety precautions.

Racemic Separation of trans-2,6-Dimethylmorpholine

For applications where the trans-isomer is desired, methods for its separation and resolution are necessary. Racemic trans-2,6-dimethylmorpholine can be separated from a cis/trans mixture by fractional distillation.[9] The subsequent resolution of the racemic trans-isomer can be achieved through diastereomeric salt formation with a chiral resolving agent, such as optically active mandelic acid.[9]

Experimental Protocol: Racemic Separation of trans-2,6-Dimethylmorpholine using Mandelic Acid [9]

Materials:

-

Racemic trans-2,6-dimethylmorpholine

-

Optically active D- or L-mandelic acid

-

Isopropanol

-

Sodium hydroxide solution

Procedure:

-

Dissolve the optically active mandelic acid in isopropanol.

-

Add the racemic trans-2,6-dimethylmorpholine to the mandelic acid solution.

-

Allow the diastereomeric salt to crystallize. For example, (S,S)-trans-2,6-dimethylmorpholine crystallizes with D-mandelic acid, while (R,R)-trans-2,6-dimethylmorpholine crystallizes with L-mandelic acid.[9]

-

Isolate the crystallized salt by filtration.

-

The optically active trans-2,6-dimethylmorpholine can be liberated from the salt by treatment with a base, such as sodium hydroxide solution, followed by extraction and distillation.

The ability to access stereochemically pure isomers of 2,6-dimethylmorpholine is paramount, as the biological activity often resides in a single enantiomer.[9]

Applications in Medicinal Chemistry: A Survey of Therapeutic Areas

The 2,6-dimethylmorpholine scaffold is a versatile building block found in a wide array of therapeutic agents, demonstrating its broad applicability in drug discovery.[6][10][11] Its derivatives have shown promise in various fields, including oncology, neuroscience, and infectious diseases.[1][12][13]

Central Nervous System (CNS) Disorders

The morpholine moiety is known to improve the pharmacokinetic properties of CNS-active compounds, including their ability to cross the blood-brain barrier.[4] The 2,6-dimethylmorpholine scaffold has been incorporated into molecules targeting various CNS receptors and enzymes. For instance, derivatives have been investigated for their potential in treating neurodegenerative diseases like Parkinson's disease by inhibiting kinases such as LRRK2.[4] The specific stereochemistry of the 2,5-dimethylmorpholine ring in the LRRK2 inhibitor MLi-2 was found to be crucial for its high potency and selectivity.[4]

Oncology

In the field of oncology, morpholine derivatives have been extensively explored as inhibitors of key signaling pathways involved in cancer cell proliferation and survival. The morpholine ring can interact with the hinge region of kinases, a common strategy in the design of kinase inhibitors.[3] For example, 2,6-disubstituted pyrazines containing a morpholine moiety have been developed as potent and selective inhibitors of protein kinase CK2, showing in vivo efficacy in a rat model of nephritis.[14]

Fungicides

Beyond human therapeutics, 2,6-dimethylmorpholine derivatives have found significant application in agriculture as fungicides.[12] These compounds often act by inhibiting sterol biosynthesis in fungi, a mechanism that is essential for maintaining the integrity of fungal cell membranes.[12] The cis-isomer of 2,6-dimethylmorpholine is a key intermediate in the synthesis of several of these crop protection agents.[7]

Structure-Activity Relationships (SAR)

The systematic exploration of structure-activity relationships is a cornerstone of medicinal chemistry. For 2,6-dimethylmorpholine derivatives, SAR studies focus on understanding how variations in stereochemistry and substitution patterns on the morpholine ring and its appendages affect biological activity.

The orientation of the methyl groups (cis vs. trans) can significantly impact the binding affinity of a molecule to its target protein. Furthermore, the introduction of substituents at the nitrogen atom or other positions on the ring can modulate potency, selectivity, and pharmacokinetic properties. A deep understanding of these relationships is crucial for the rational design of new and improved therapeutic agents.[3]

Future Perspectives

The 2,6-dimethylmorpholine scaffold continues to be a valuable tool in the medicinal chemist's arsenal. Its unique combination of structural rigidity, stereochemical complexity, and favorable physicochemical properties makes it an attractive building block for the design of novel therapeutics. Future research will likely focus on the development of more efficient and stereoselective synthetic methods to access a wider diversity of 2,6-dimethylmorpholine derivatives. Furthermore, the continued exploration of this scaffold in new therapeutic areas, guided by a deeper understanding of its interactions with biological targets, holds great promise for the discovery of next-generation medicines.

Visualizations

Synthesis of 2,6-Dimethylmorpholine

Caption: General workflow for the synthesis of 2,6-dimethylmorpholine.

Drug Development Workflow with 2,6-Dimethylmorpholine Derivatives

Caption: Iterative drug development cycle for 2,6-dimethylmorpholine derivatives.

References

- The Role of cis-2,6-Dimethylmorpholine in Pharmaceutical Synthesis. (2025). Google Vertex AI Search.

- cis-2,6-Dimethylmorpholine - Chem-Impex. Chem-Impex.

- An updated review on morpholine derivatives with their pharmacological actions. (2022).

- US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents.

- cis-2,6-Dimethylmorpholine | CAS No.:6485-55-8 | - BASF Product Finder. BASF.

- US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents.

- EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents.

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH.

- Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC. (2024).

- PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems.

- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.

- A review on pharmacological profile of Morpholine derivatives - ResearchGate.

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

- [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)

- (2S,6S)-2,6-Dimethylmorpholine | 276252-73-4. ChemScene.

- 2,6-Dimethylmorpholine 97 141-91-3 - Sigma-Aldrich. Sigma-Aldrich.

- Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate.

- 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem. PubChem.

- Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF.

- trans-2,6-Dimethylmorpholine | C6H13NO | CID 641501 - PubChem. PubChem.

- Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. PubMed.

Sources

- 1. ijprems.com [ijprems.com]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 8. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 9. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. products.basf.com [products.basf.com]

- 12. researchgate.net [researchgate.net]

- 13. jchemrev.com [jchemrev.com]

- 14. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Operational Protocols for 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine

Executive Summary & Chemical Identity

4-(3-Chloropropanoyl)-2,6-dimethylmorpholine (CAS: 915920-51-3) is a specialized alkylating amide intermediate used primarily in the synthesis of morpholine-containing pharmaceuticals. While often perceived as less volatile than its precursor (3-chloropropionyl chloride), this compound presents a distinct "masked" hazard profile.

It functions chemically as a latent Michael acceptor . Under physiological conditions or basic workup, it eliminates hydrogen chloride (HCl) to form a reactive acrylamide derivative. This mechanism drives its utility in synthesis but also defines its toxicity: it is a potent skin sensitizer and potential genotoxin capable of alkylating DNA and proteins.

Physicochemical Profile[1][2][3][4][5][6]

| Property | Data | Relevance to Safety |

| CAS Number | 915920-51-3 | Unique Identifier for inventory/SDS. |

| Molecular Formula | Precursor tracking. | |

| Molecular Weight | 206.69 g/mol | Calculation of molar equivalents. |

| LogP (Predicted) | ~0.82 | High Skin Permeability. Lipophilic enough to cross dermal barriers rapidly. |

| Physical State | Viscous Liquid / Low-melting Solid | Handling requires heating or solvent dissolution; increases splash risk. |

| Reactivity | Susceptible to hydrolysis and elimination reactions. |

Toxicological Mechanisms & Structural Alerts

To handle this compound safely, one must understand the causality of its toxicity. It is not merely a corrosive; it is a hapten.

The "Masked" Acrylamide Mechanism

The

-

Elimination: Loss of HCl generates the corresponding acrylamide (vinyl ketone character).

-

Alkylation: This intermediate is a "soft" electrophile that reacts rapidly with "soft" nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins (e.g., Glutathione, Keratin).

-

Consequence: Depletion of cellular glutathione (oxidative stress) and formation of protein adducts (immune sensitization).

Visualization: Mechanism of Action (DOT)

Figure 1: The metabolic activation pathway where the

Risk Assessment & Engineering Controls

Hierarchy of Controls

-

Elimination/Substitution: Generally not possible if this specific pharmacophore is required.

-

Engineering (Primary):

-

Enclosure: Handle exclusively in a certified chemical fume hood or a barrier isolator (glove box) if handling >10g pure material.

-

Pressure: Maintain negative pressure in the reaction vessel to prevent vapor escape during heating.

-

-

Administrative:

-

Designated Area: Mark the workspace as a "Designated Area" for Select Carcinogens/Reproductive Toxins.

-

Decontamination: All tools must be chemically decontaminated before removal from the hood.

-

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard Protection | Enhanced Protection (Spill/High Risk) | Causality |

| Hands | Double Nitrile Gloves (0.11mm min) | Silver Shield / 4H Laminate under Nitrile | Small, lipophilic molecules (LogP 0.82) permeate standard nitrile rapidly (<15 mins). |

| Eyes | Chemical Splash Goggles | Goggles + Face Shield | Risk of irreversible corneal damage from alkylation. |

| Respiratory | Fume Hood (No respirator needed) | Full-face PAPR with Organic Vapor Cartridges | Required only if engineering controls fail (e.g., spill outside hood). |

| Body | Lab Coat (Cotton/Poly) | Tyvek® Chemical Resistant Suit | Prevent skin absorption via clothing wicking. |

Operational Handling Protocol: A Self-Validating System

This protocol ensures that the hazard is contained during synthesis and destroyed before waste disposal.

A. Synthesis & Isolation

-

Solvent Selection: Use aprotic solvents (DCM, THF) to minimize premature hydrolysis, but be aware that these solvents facilitate skin permeation of the toxin.

-

Temperature Control: If the reaction requires heating, use a heating block with an external temperature probe. Never use an oil bath without secondary containment (risk of contaminated oil).

B. The "Self-Validating" Quenching Protocol

Never dispose of the active alkylating agent directly. You must chemically convert it to a non-toxic species and verify the conversion.

Reagent: 10% Aqueous Sodium Thiosulfate (

Step-by-Step Decontamination:

-

Preparation: Prepare a "Quench Pot" containing 10% sodium thiosulfate (2x excess relative to the theoretical yield of the alkylator).

-

Treatment: Slowly add the reaction waste or contaminated solvent to the Quench Pot with vigorous stirring.

-

Time: Allow to stir for at least 12 hours (overnight).

-

Validation (The Critical Step):

-

Take a 1mL aliquot.

-

Perform a TLC (Thin Layer Chromatography) or LC-MS check against the starting material standard.

-

Pass Criteria: No spot/peak corresponding to 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine is visible.

-

Fail Criteria: If peak persists, add more thiosulfate, adjust pH to >10, and stir for another 24 hours.

-

Visualization: Safe Handling Workflow (DOT)

Figure 2: Operational workflow emphasizing the validation step before disposal to prevent environmental release.

Emergency Response

Spill Cleanup (Small Scale < 100mL)

-

Evacuate: Clear the immediate area.

-

PPE Up: Don Silver Shield gloves and a Tyvek suit.

-

Absorb: Use a chemically inert absorbent (Vermiculite or Chemizorb). Do not use paper towels (rapid permeation).

-

Deactivate: Cover the absorbed material with 10% Sodium Thiosulfate solution. Let sit for 20 minutes.

-

Collect: Scoop into a double-bagged hazardous waste container. Label as "Alkylating Agent Debris - Toxic."

First Aid

-

Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Do not use alcohol (increases absorption). Monitor for delayed redness (24-48h).

-

Eye Contact: Flush with water for 15 minutes.[1][2] Seek immediate ophthalmological support.

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2]

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

-

European Chemicals Agency (ECHA). (2025). Guidance on the Application of the CLP Criteria - Skin Sensitization.[Link]

-

Movsisyan, M., et al. (2018).[3] "Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation." Chemistry – A European Journal, 24(45), 11779-11784. (Demonstrates synthesis context and hazards of the precursor). [Link]

-

PubChem. (2025). Compound Summary: 3-Chloropropanamide (Structural Analog Toxicity). National Library of Medicine. [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine

Abstract & Significance

This document provides a comprehensive, field-tested protocol for the synthesis of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine. This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Reboxetine, a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of clinical depression.[1][2] The acylation of the secondary amine, 2,6-dimethylmorpholine, with 3-chloropropanoyl chloride is a robust and scalable nucleophilic acyl substitution reaction. The protocol herein is designed for high-yield, high-purity synthesis and is supported by a discussion of the underlying chemical principles, safety protocols, and troubleshooting guidelines to ensure reliable and reproducible results for researchers in process chemistry and drug development.

Underlying Principles: The Acylation Reaction

The synthesis of 4-(3-chloropropanoyl)-2,6-dimethylmorpholine is achieved through the acylation of the secondary amine 2,6-dimethylmorpholine. This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride.

This type of reaction, where an amine is acylated using an acyl chloride in the presence of a base, is broadly classified under Schotten-Baumann conditions.[3][4] The primary functions of the base—in this protocol, triethylamine (Et₃N)—are twofold:

-

Neutralization: It stoichiometrically scavenges the hydrogen chloride (HCl) gas that is generated as a byproduct.[5] This is critical because the formation of HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Reaction Driving Force: By neutralizing the acidic byproduct, the base drives the reaction equilibrium towards the formation of the amide product.[6]

Triethylamine is an ideal choice due to its efficacy as an acid scavenger and the ease with which its resulting salt, triethylammonium chloride, can be removed during aqueous workup.

Reaction Mechanism Visualization

The following diagram illustrates the step-by-step mechanistic pathway of the acylation reaction.

Caption: Mechanism of Nucleophilic Acyl Substitution.

Safety Precautions & Hazard Management

All procedures must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.

-

3-Chloropropanoyl Chloride (CAS: 625-36-5): Highly hazardous. It is corrosive, causes severe skin burns and eye damage, is harmful if swallowed, and is fatal if inhaled.[1] It reacts violently with water. Handle with extreme care, ensuring all glassware is dry and the reaction is protected from atmospheric moisture.

-

2,6-Dimethylmorpholine (CAS: 1120-45-2): Flammable liquid and vapor. Causes skin and eye irritation.

-

Triethylamine (CAS: 121-44-8): Flammable liquid and vapor. Toxic if inhaled and corrosive. It has a strong, unpleasant odor.

-

Dichloromethane (DCM) (CAS: 75-09-2): Volatile solvent. Suspected of causing cancer. Use only in a well-ventilated area.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. Spills should be neutralized with a suitable agent like sodium bicarbonate before cleanup.

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis yielding high-purity product.

Materials & Reagents

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 2,6-Dimethylmorpholine | 1120-45-2 | 115.17 | 10.0 g (10.9 mL) | 1.0 |

| 3-Chloropropanoyl chloride | 625-36-5 | 126.97 | 12.1 g (9.5 mL) | 1.1 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 9.8 g (13.5 mL) | 1.1 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 200 mL | - |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | ~50 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | ~50 mL | - |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | - | ~50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~10 g | - |

Step-by-Step Procedure

-

Reactant Preparation: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dimethylmorpholine (10.0 g, 86.8 mmol) and anhydrous dichloromethane (200 mL).

-

Addition of Base: Add triethylamine (9.8 g, 96.5 mmol, 1.1 eq) to the solution.

-

Cooling: Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere for 15 minutes, allowing the internal temperature to cool to 0-5 °C.

-